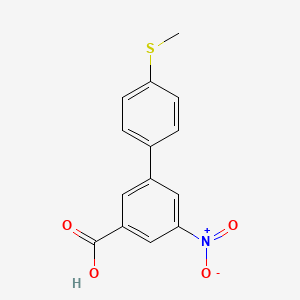

3-(4-Methylthiophenyl)-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylthiophenyl)-5-nitrobenzoic acid, also known as MTNB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. MTNB has been utilized in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Organic Synthesis and Material Chemistry

- The study of ring-opening reactions of nitrothiophenes, including similar structures to 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, has led to the development of new functionalized nitro-unsaturated building blocks. These compounds have applications in synthesizing complex organic molecules and materials (Dell'erba et al., 2001).

Pharmacological Applications

- The synthesis and characterization of compounds structurally related to this compound, such as various nitrobenzoate ligands, have been explored for their potential pharmacological activities. These studies aim to understand the physical properties, structural configurations, and bioactivities of these compounds, which could lead to the development of new therapeutic agents (Mallick et al., 2017).

Environmental and Chemical Safety

- Research on the stability and degradation of nitroaromatic compounds, including those similar to this compound, is crucial for assessing their environmental impact and safety. Studies focusing on the stability-indicating assays and degradation pathways of these compounds can help in the development of safer and more sustainable chemical processes (de Freitas et al., 2014).

Advanced Materials and Chemical Analysis

- The design and synthesis of organic compounds with specific electronic and optical properties, such as first-order hyperpolarizability and molecular orbital analyses, are areas of active research. Compounds structurally related to this compound have been studied for their potential applications in creating advanced materials and in analytical chemistry (Kumar et al., 2014).

Chemical Processes and Synthesis Optimization

- Innovative methods for synthesizing and optimizing the production of nitrobenzoic acid derivatives have been explored. These studies contribute to the development of more efficient, greener chemical processes, potentially applicable to compounds like this compound (Mei et al., 2018).

Properties

IUPAC Name |

3-(4-methylsulfanylphenyl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c1-20-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCWYKIVZZCALR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)